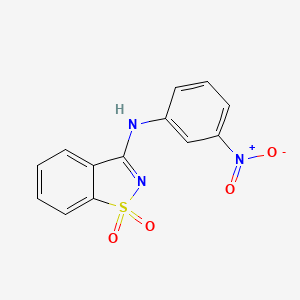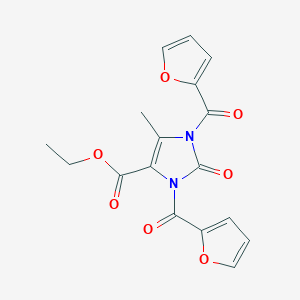
N-(3-nitrophenyl)-1,2-benzisothiazol-3-amine 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of nitro-substituted 1,2-benzisothiazol-3(2H)-one 1,1-dioxides, including N-(3-nitrophenyl)-1,2-benzisothiazol-3-amine 1,1-dioxide, can be achieved through amminolysis of nitro 2-chlorosulfonylbenzoate esters. This method offers advantages over traditional oxidation processes of ortho-toluenesulfonamide, presenting a convenient approach to these compounds (Saari & Schwering, 1986).
Molecular Structure Analysis
The molecular structure of related compounds, such as derivatives of N,2-diphenyl-3-(phenylamino)isothiazol-5(2H)-imine, has been elucidated using X-ray crystallography. These studies reveal details about the molecular conformation, bond lengths, and angles, which are essential for understanding the chemical reactivity and properties of these compounds. Notably, structural analyses have been conducted to explain the reactivity and formation of various derivatives through different chemical reactions (Argilagos et al., 1998).
Chemical Reactions and Properties
N-(3-nitrophenyl)-1,2-benzisothiazol-3-amine 1,1-dioxide undergoes various chemical reactions, showcasing its reactivity. For instance, the desulfurization reaction of similar compounds has been studied, leading to the formation of unstable intermediates and subsequently to amidine derivatives and thioimidate via nucleophilic addition. These reactions are crucial for understanding the chemical behavior and potential applications of these compounds (Argilagos et al., 1998).
Aplicaciones Científicas De Investigación
Intramolecular Reactions and Synthesis of 2-Arylbenzotriazoles
Intramolecular reactions involving nitro and carbodi-imide groups lead to a novel synthesis route for 2-arylbenzotriazoles. This process demonstrates a molecular rearrangement proceeding via diarylcarbodi-imides with an ortho nitro group, offering a new pathway to synthesize 2-arylbenzotriazoles. This method is highlighted by its efficiency and the general applicability to compounds with similar structural motifs, showcasing the versatile use of nitrophenyl derivatives in synthetic chemistry (Houghton, Pipe, & Rees, 1985).
Thermal Elimination and Generation of Aza-ortho-xylylenes
Nitro derivatives of 2,1-benzisothiazoline 2,2-dioxide undergo thermal elimination of sulfur dioxide, leading to the formation of highly reactive aza-ortho-xylylenes. This reaction can be performed in the injector of a gas chromatograph, showing the potential of nitrobenzisothiazole derivatives in generating reactive intermediates for further chemical transformations (Danikiewicz, Wojciechowski, & Olejnik, 1995).
Desulfurization Studies
The desulfurization of nitro-N,2-diphenyl derivatives has been explored, revealing the formation of intermediate compounds through nucleophilic addition reactions. This study provides insights into reaction mechanisms involving nitrobenzisothiazoles and the potential for synthesizing a range of chemical compounds through controlled desulfurization (Argilagos, Kunz, Linden, & Heimgartner, 1998).
Heterocyclization Reactions
The study on heterocyclization of o-nitrobenzylamines to 3-alkoxy-2H-indazoles reveals the influence of electronic and steric factors on the efficiency of these reactions. This highlights the role of nitrophenyl derivatives in facilitating the synthesis of heterocyclic compounds, expanding the toolbox for organic synthesis (Mills, Nazer, Haddadin, & Kurth, 2006).
Graphene-based Catalysis for Nitro Compound Reduction
Research into graphene-based catalysts for the reduction of nitro compounds to amines illustrates the application of nitrophenyl derivatives in catalysis. The use of graphene derivatives in synthesizing various catalysts demonstrates the importance of nitro compounds in developing environmentally friendly and efficient catalytic processes (Nasrollahzadeh, Nezafat, Gorab, & Sajjadi, 2020).
Propiedades
IUPAC Name |
N-(3-nitrophenyl)-1,1-dioxo-1,2-benzothiazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O4S/c17-16(18)10-5-3-4-9(8-10)14-13-11-6-1-2-7-12(11)21(19,20)15-13/h1-8H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQISLEQDUDNRIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-nitrophenyl)-1,2-benzothiazol-3-amine 1,1-dioxide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-isopropyl-4H-1,2,4-triazol-3-yl)ethyl]-7-methoxychromane-3-carboxamide](/img/structure/B5509477.png)

![2-[(4-methylbenzyl)oxy]benzaldehyde oxime](/img/structure/B5509490.png)
![5-ethyl-7-(2-phenylmorpholin-4-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5509504.png)

![N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-phenylacetamide](/img/structure/B5509511.png)


![4-[(2-chlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde oxime](/img/structure/B5509529.png)
![2-chloro-N'-[4-(1,3-dihydro-2H-isoindol-2-yl)benzylidene]benzohydrazide](/img/structure/B5509539.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-3-chlorobenzamide](/img/structure/B5509549.png)
![4-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(1H-pyrrol-3-ylcarbonyl)piperidine](/img/structure/B5509562.png)
![2-[2-(methylthio)-1H-benzimidazol-1-yl]ethanol](/img/structure/B5509563.png)